molecular formula C17H14N2O3 B2919201 N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide CAS No. 1797703-36-6

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide

Cat. No.: B2919201
CAS No.: 1797703-36-6
M. Wt: 294.31
InChI Key: RTBDOEWFVJRLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Pyridin-2-yloxy)benzyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a benzyl group substituted with a pyridin-2-yloxy moiety. This structure combines aromatic heterocycles (furan and pyridine) with an amide bond, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(15-7-4-10-21-15)19-12-13-5-3-6-14(11-13)22-16-8-1-2-9-18-16/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDOEWFVJRLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly and economically viable may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine or sodium hydroxide, often in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted amides or thioamides.

Scientific Research Applications

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of Alzheimer’s disease, hypertension, and diabetes.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Methoxyphenyl Derivatives

Compounds like (E)-N-(2-(3- or 4-methoxyphenyl)phenyl)furan-2-carboxamide () share the furan-2-carboxamide core but differ in the aromatic substituents. Key differences include:

  • Molecular Weight : 320.12–350.14 g/mol (vs. ~325 g/mol for the target compound, estimated based on C₁₈H₁₅N₂O₃).
  • Spectroscopic Data : Methoxy groups in these derivatives produce distinct ¹H NMR signals at δ 3.8–3.9 ppm, absent in the target compound.
  • Thermal Stability : Higher melting points (180–300°C) compared to pyridinyloxy derivatives, likely due to enhanced crystallinity from methoxy groups .

Nitro-Substituted Furanamides

5-Nitro-N-(thiophen-2-yl)furan-2-carboxamide () features a nitro group at the furan 5-position, drastically altering electronic properties:

  • Melting Points: 178–300°C, significantly higher than non-nitro analogues due to increased polarity and intermolecular interactions.
  • Bioactivity : Nitro groups enhance electrophilicity, improving binding to targets like urea transporters or antiviral proteins .

Pyridinyl-Containing Analogues

N-[3-[(E)-2-Pyridin-4-ylethenyl]phenyl]furan-2-carboxamide ()

  • Structure : Incorporates a pyridin-4-ylvinyl group instead of pyridin-2-yloxy.
  • Molecular Weight : ~335 g/mol (C₁₈H₁₅N₂O₂), slightly lower than the target compound.

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide ()

  • Structure : Tetrahydrofuran replaces benzyl, and pyridin-3-yl is directly fused to furan.
  • Thermal Properties : Lower melting points (likely <200°C) due to reduced aromaticity.
  • Bioactivity : Structural complexity may target CNS receptors or kinases .

Kinase Inhibitors ()

Compounds like N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxoindol-5-yl]furan-2-carboxamide (Compound 75) show potent TLK2 inhibition (IC₅₀ < 100 nM). The target compound’s pyridinyloxy group may similarly engage kinase ATP-binding pockets but with distinct selectivity due to spatial and electronic differences .

IDO1 Inhibitors ()

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide (Compound 19) inhibits IDO1 with IC₅₀ = 50 nM. The target compound’s pyridinyloxy group could mimic benzimidazole interactions with heme cofactors, but solubility differences (due to oxygen vs. nitrogen in the heterocycle) may affect bioavailability .

Antiviral Agents ()

Modifications like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide improve antiviral activity by enhancing hydrophobic interactions with viral envelopes. The target compound’s pyridinyloxy group may offer similar advantages but with reduced cytotoxicity .

Analytical Data

  • ¹H NMR : Expected signals include δ 8.2–8.5 ppm (pyridine protons), δ 6.3–7.5 ppm (furan and benzene protons), and δ 4.5 ppm (benzyl CH₂) .
  • HRMS : Theoretical [M+H]⁺ for C₁₈H₁₅N₂O₃ = 325.1052, consistent with analogues in and .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₈H₁₅N₂O₃ ~325 Not reported Pyridin-2-yloxy, benzyl
(E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide C₂₀H₁₈NO₃ 320.12 180–215 3-Methoxyphenyl
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide C₈H₅N₃O₄S 251.21 265–268 5-Nitro, thiazole
N-[3-[(E)-2-Pyridin-4-ylethenyl]phenyl]furan-2-carboxamide C₁₈H₁₅N₂O₂ 335.33 Not reported Pyridin-4-ylvinyl

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring, a benzyl group, and a pyridine moiety, which are known to contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

1. Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives targeting specific kinases can inhibit tumor growth effectively. A related compound was reported to inhibit cancer cell proliferation with IC50 values ranging from 7.9 to 92 µM across different cancer cell lines .

2. Antibacterial and Antimycobacterial Properties

The compound has also shown promise against bacterial strains, particularly Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against this pathogen . This suggests a potential role in the treatment of tuberculosis and other bacterial infections.

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. They may act by inhibiting pathways associated with inflammation, such as the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

The mechanisms through which this compound exerts its effects can involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to target serine/threonine-protein kinases, which play critical roles in cell signaling pathways related to growth and survival.
  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, influencing various biochemical pathways essential for cellular function .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential. Factors such as solubility, stability in biological systems, and metabolic pathways significantly influence its efficacy and safety profile.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorVarious furan derivativesIC50: 7.9 - 92 µM
AntibacterialN-benzyl-3-chloropyrazine derivativesMIC: 12.5 µg/mL against M. tuberculosis
Anti-inflammatoryKinase inhibitorsInhibition of NF-κB pathway

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.